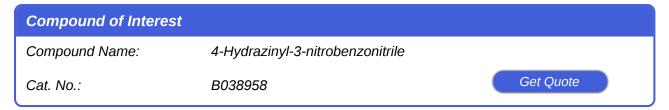


Application Notes and Protocols: 4-Hydrazinyl-3nitrobenzonitrile in Medicinal Chemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinyl-3-nitrobenzonitrile is a versatile chemical intermediate with significant potential in medicinal chemistry. Its unique structure, featuring a reactive hydrazinyl group, an electron-withdrawing nitro group, and a cyano moiety on a benzene ring, makes it a valuable building block for the synthesis of a variety of heterocyclic compounds with diverse biological activities. The primary applications of this compound lie in its derivatization to form hydrazones, pyrazoles, and indazoles, which have shown promise as anticancer agents and enzyme inhibitors. These derivatives can be readily synthesized, allowing for the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.

Key Applications in Medicinal Chemistry

The hydrazinyl functional group of **4-Hydrazinyl-3-nitrobenzonitrile** serves as a key handle for synthesizing more complex molecular architectures. The resulting derivatives have been investigated for several therapeutic applications:

 Anticancer Agents: The pyrazole and indazole cores, which can be synthesized from 4-Hydrazinyl-3-nitrobenzonitrile, are present in numerous compounds with demonstrated anticancer activity. These scaffolds can interact with various biological targets involved in cancer progression, such as protein kinases.



 Enzyme Inhibitors: The hydrazone linkage, formed by reacting the hydrazinyl group with aldehydes or ketones, is a common feature in many enzyme inhibitors. Derivatives of 4-Hydrazinyl-3-nitrobenzonitrile can be designed to target specific enzymes implicated in disease pathways.

Data Presentation: Biological Activities of Structurally Related Compounds

While specific biological data for direct derivatives of **4-Hydrazinyl-3-nitrobenzonitrile** is limited in publicly available literature, the following tables summarize the activities of structurally analogous compounds, highlighting the potential of scaffolds that can be synthesized from this intermediate.

Table 1: Anticancer Activity of an Indazole Derivative

Compound	Cancer Cell Line	IC50 (μM)	Reference
6o (an 1H-indazole-3-amine derivative)	K562 (chronic myeloid leukemia)	5.15	[1][2]
A549 (lung cancer)	>50	[1][2]	
PC-3 (prostate cancer)	>50	[1][2]	
Hep-G2 (hepatoma)	>50	[1][2]	
HEK-293 (normal cell)	33.2	[1][2]	

Table 2: Anticancer Activity of Hydrazone Derivatives



Compound	Cancer Cell Line	IC50 (μM)	Reference
3h (a hydrazide- hydrazone derivative)	PC-3 (prostate cancer)	1.32	[3]
MCF-7 (breast cancer)	2.99	[3]	
HT-29 (colon cancer)	1.71	[3]	_
20 (a hydrazone with a 4-methylsulfonylbenzen e scaffold)	Mean GI50 over 59 cell lines	0.26	[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key derivatives from **4-Hydrazinyl-3-nitrobenzonitrile**. These protocols are based on established synthetic methodologies for analogous compounds.

Protocol 1: Synthesis of 7-Nitro-1H-indazol-3-amine

This protocol describes the synthesis of an indazole derivative from **4-Hydrazinyl-3- nitrobenzonitrile**, based on the cyclization of a substituted benzonitrile with hydrazine.[1][5]

Materials:

- · 4-Hydrazinyl-3-nitrobenzonitrile
- Hydrazine hydrate (80%)
- Sodium acetate (NaOAc)
- 2-Methyltetrahydrofuran (2-MeTHF)
- Parr reactor or a sealed reaction vessel

Procedure:



- To a Parr reactor, add **4-Hydrazinyl-3-nitrobenzonitrile** (1 equivalent), sodium acetate (1.2 equivalents), and 2-Methyltetrahydrofuran (5 volumes).
- Add hydrazine hydrate (4 equivalents) to the mixture.
- Seal the reactor and heat the mixture to an internal temperature of 95 °C.
- Stir the reaction mixture at 95 °C for 18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Carefully open the reactor and dilute the mixture with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 7-Nitro-1H-indazol-3-amine.

Protocol 2: Synthesis of a Pyrazole Derivative

This protocol outlines the synthesis of a pyrazole derivative by reacting **4-Hydrazinyl-3-nitrobenzonitrile** with a β -ketoester, a common method for pyrazole ring formation.

Materials:

- 4-Hydrazinyl-3-nitrobenzonitrile
- Ethyl acetoacetate (or another suitable β-ketoester)
- Ethanol
- Glacial acetic acid (catalytic amount)



Procedure:

- Dissolve **4-Hydrazinyl-3-nitrobenzonitrile** (1 equivalent) in ethanol in a round-bottom flask.
- Add ethyl acetoacetate (1.1 equivalents) to the solution.
- Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
- Reflux the reaction mixture for 4-6 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature.
- The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 5-methyl-1-(2-nitro-4cyanophenyl)-1H-pyrazol-3(2H)-one.

Protocol 3: Synthesis of a Hydrazone Derivative

This protocol describes the synthesis of a hydrazone derivative by the condensation of **4-Hydrazinyl-3-nitrobenzonitrile** with an aldehyde.[3][4]

Materials:

- 4-Hydrazinyl-3-nitrobenzonitrile
- Substituted benzaldehyde (1 equivalent)
- Methanol
- Glacial acetic acid (catalytic amount)

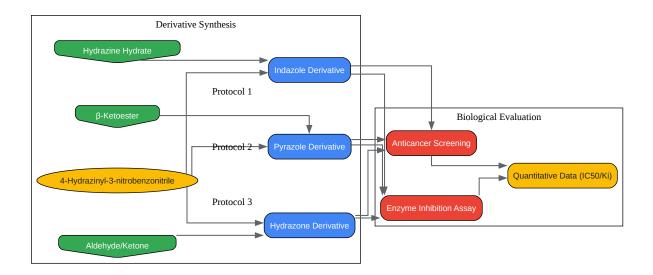
Procedure:



- Suspend **4-Hydrazinyl-3-nitrobenzonitrile** (1 equivalent) in methanol in a round-bottom flask.
- Add the substituted benzaldehyde (1 equivalent) to the suspension.
- Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.
- Continue stirring for 2-4 hours or until the reaction is complete as indicated by TLC.
- Collect the precipitated product by filtration.
- Wash the solid with cold methanol and dry under vacuum to obtain the pure hydrazone derivative.

Mandatory Visualizations

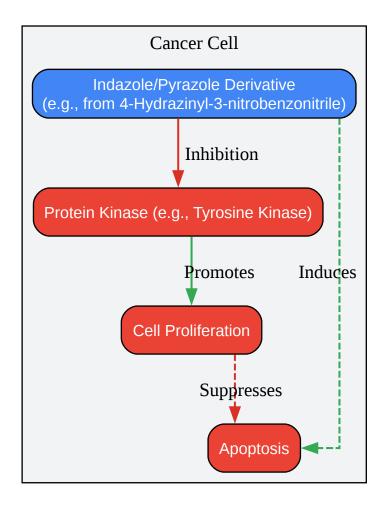




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Caption: General workflow for the synthesis and biological evaluation of derivatives from **4- Hydrazinyl-3-nitrobenzonitrile**.





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Caption: Postulated mechanism of action for anticancer derivatives targeting protein kinases.

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